3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane
Description
Properties
IUPAC Name |
3-phenyl-1-oxa-8-azaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-2-4-12(5-3-1)13-10-14(16-11-13)6-8-15-9-7-14/h1-5,13,15H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVPYMIJYSFKIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(CO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Phenyl 1 Oxa 8 Azaspiro 4.5 Decane and Analogues
Established General Synthetic Approaches to 1-Oxa-8-Azaspiro[4.5]Decane Derivatives
A variety of synthetic strategies have been developed to construct the 1-oxa-8-azaspiro[4.5]decane ring system. These methods often involve the formation of the spirocyclic core through cyclization, condensation, or rearrangement reactions.
Cyclization Reactions for Spirocyclic Formation
Intramolecular cyclization is a common and effective strategy for the formation of the 1-oxa-8-azaspiro[4.5]decane skeleton. These reactions typically involve the formation of either the tetrahydrofuran (B95107) or the piperidine (B6355638) ring in the final spirocyclization step.
One notable approach involves a diastereoselective gold/palladium relay catalytic tandem cyclization. This method has been used to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives under mild conditions. wikipedia.org The process begins with the generation of a furan-derived azadiene from an enynamide, which then undergoes a [4+2] cycloaddition with a Pd-π-allyl dipole. wikipedia.org While this example leads to a regioisomeric scaffold, the underlying principle of a tandem catalytic cyclization is a powerful tool for the construction of complex spirocycles.
Another versatile cyclization method is the 1,3-dipolar cycloaddition of azomethine ylides. For instance, an azomethine ylide generated in situ from proline and an indenoquinoxalinone can react with arylidene malononitriles to yield spirocyclic adducts. mdpi.com The stereochemical outcome of such reactions can be influenced by the nature of the reactants and the reaction conditions.
An intramolecular hetero-Diels-Alder reaction represents another potential cyclization strategy. This approach would involve the cycloaddition of a diene and a dienophile contained within the same molecule to form the bicyclic spiro system. While specific examples for the 3-phenyl-1-oxa-8-azaspiro[4.5]decane are not prevalent in the reviewed literature, this methodology remains a powerful tool for the synthesis of related heterocyclic systems.
| Cyclization Strategy | Key Features | Reactants | Products | Reference |
| Au/Pd Relay Catalysis | Diastereoselective, mild conditions | Enynamides, Vinyl Benzoxazinanones | Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives | wikipedia.org |
| 1,3-Dipolar Cycloaddition | Regio- and stereoselective potential | Azomethine Ylides, Dipolarophiles | Spirocyclic Pyrrolidines/Pyrrolizidines | mdpi.com |
Condensation and Subsequent Cyclization Strategies
Condensation reactions, often followed by an intramolecular cyclization, provide a direct route to the 1-oxa-8-azaspiro[4.5]decane core. The Pictet-Spengler reaction is a classic example of such a strategy. wikipedia.orgmdpi.com This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org In the context of 1-oxa-8-azaspiro[4.5]decane synthesis, a suitably substituted aminotetrahydrofuran precursor could undergo a Pictet-Spengler reaction to form the desired spirocyclic system. The reaction is driven by the formation of an electrophilic iminium ion, which then undergoes intramolecular electrophilic aromatic substitution. wikipedia.org
The versatility of the Pictet-Spengler reaction allows for the synthesis of a wide range of tetrahydroisoquinoline and β-carboline alkaloids and has been adapted for the synthesis of spirocyclic systems. mdpi.com The conditions for the Pictet-Spengler reaction can be varied, with both protic and Lewis acids being effective catalysts. nrochemistry.com
Palladium-Mediated Cyclocarbonylation in Spiroketal Synthesis
Palladium-catalyzed reactions are powerful tools in modern organic synthesis, and cyclocarbonylation is a particularly effective method for the construction of cyclic ketones and lactones. A novel stereoselective synthesis of the 3-aryl-6-phenyl-1-oxa-7-azaspiro[4.5]decane ring system has been reported, where a palladium(0)-mediated cyclocarbonylation of a γ-iodoallylic alcohol is the key step in the formation of the spirocyclic ring. researchgate.net This reaction proceeds by the oxidative addition of palladium(0) to the carbon-iodine bond, followed by migratory insertion of carbon monoxide and subsequent intramolecular nucleophilic attack of the hydroxyl group to form the tetrahydrofuranone ring of the spirocycle. This method provides a direct route to functionalized spiroketals.
| Catalyst/Reagents | Substrate | Product | Key Features | Reference |
| Palladium(0), CO | γ-Iodoallylic alcohol | 3-Aryl-6-phenyl-1-oxa-7-azaspiro[4.5]decan-2-one | Stereoselective, formation of a carbonyl group | researchgate.net |
Acid-Catalyzed Rearrangements in Spiro[4.5]Decane Scaffold Construction
Acid-catalyzed rearrangements can be employed to construct the spiro[4.5]decane scaffold, often proceeding through cationic intermediates. A tandem Prins/pinacol rearrangement has been developed for the synthesis of 8-oxaspiro[4.5]decan-1-ones. rsc.org This Lewis acid-catalyzed cascade process involves the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol. rsc.org While this specific example leads to a carbocyclic analogue, the principle of a tandem reaction involving a rearrangement to form a spirocyclic core is applicable to the synthesis of hetero-spirocycles like 1-oxa-8-azaspiro[4.5]decane. The key step is the acid-promoted formation of a carbocation which then directs the rearrangement and subsequent cyclization to furnish the spirocyclic product. The stereochemical outcome of such rearrangements is often dictated by the conformational preferences of the intermediates.
Stereoselective Synthesis of this compound and its Epimers
The biological activity of chiral molecules is often dependent on their absolute and relative stereochemistry. Consequently, the development of stereoselective methods for the synthesis of this compound and its epimers is of significant importance.
Diastereoselective Approaches for Spirocyclic Formation
Complementary stereoselective syntheses of the individual C3 epimers of a 3-aryl-6-phenyl-1-oxa-7-azaspiro(4.5)decane, a close analogue of the target compound, have been developed. nih.gov Both diastereomers were synthesized from a common intermediate. The introduction of the 3S stereocenter was achieved through the hydrogenation of an arylated dihydrofuran. In contrast, the corresponding stereogenic center in the other epimer was installed using a stereo- and regioselective alkene hydroarylation. nih.gov
The palladium(0)-mediated cyclocarbonylation of a γ-iodoallylic alcohol, as mentioned previously, also proceeds with a degree of stereoselectivity, leading to the formation of a racemic mixture of the (±)-3-aryl-6-phenyl-1-oxa-7-azaspiro[4.5]decane. researchgate.net The stereochemistry of the final product is influenced by the geometry of the starting allylic alcohol and the mechanism of the palladium-catalyzed cyclization.
| Method | Key Intermediate | Stereochemical Control | Product | Reference |
| Hydrogenation | Arylated dihydrofuran | Substrate-controlled hydrogenation | C3 epimer A | nih.gov |
| Hydroarylation | Alkene | Stereo- and regioselective addition | C3 epimer B | nih.gov |
| Pd(0)-mediated Cyclocarbonylation | γ-Iodoallylic alcohol | Diastereoselective cyclization | (±)-3-Aryl-6-phenyl-1-oxa-7-azaspiro[4.5]decane | researchgate.net |
Enantioselective Synthesis via Chiral Auxiliaries or Catalysis
Achieving stereocontrol in the synthesis of complex molecules like this compound is crucial, as different enantiomers can exhibit varied biological activities. Enantioselective synthesis aims to produce a single enantiomer, often employing chiral auxiliaries or catalysts.
One established strategy involves the use of chiral auxiliaries, which are chiral compounds temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. For instance, in the synthesis of related chiral bicyclo[1.1.1]pentanes (BCPs), (R)-2-phenylglycinol has been used as a chiral auxiliary in a Strecker reaction to produce enantioenriched BCP-α-amino acids. nih.gov This approach, which yields a mixture of diastereomers that can be separated chromatographically, demonstrates a viable pathway for controlling stereochemistry. nih.gov After separation, the auxiliary is cleaved to yield the desired enantiomerically pure product. nih.gov Another example is the use of a chiral oxazolidinone auxiliary to guide the alkylation of BCPs, achieving high diastereoselectivity. nih.gov
Asymmetric catalysis offers an alternative, more atom-economical approach. Metal-ligand complexes, such as those involving rhodium and chiral spiro phosphonite ligands, have proven highly effective in the asymmetric hydrogenation of enamines to produce chiral tertiary amines with excellent enantioselectivities. researchgate.net Similarly, Zn-ProPhenol catalyzed reactions between butenolides and imines have yielded vinylogous Mannich products with outstanding enantioselectivity (97% to >99.5% ee). researchgate.net These catalytic systems create a chiral environment that favors the formation of one enantiomer over the other.
Optical Resolution Techniques for Enantiomeric Purity
When a synthesis results in a racemic mixture (an equal mixture of both enantiomers), optical resolution is required to isolate the desired enantiomer. sci-hub.semdpi.com This separation is essential as the biological activity often resides in only one of the isomers. nih.gov
A classical method for resolution involves the use of a chiral resolving agent to convert the pair of enantiomers into two diastereomers. mdpi.com These diastereomers have different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. mdpi.com An inefficient chiral salt resolution has been noted as one method for isolating chiral amines in the 1-oxa-8-azaspiro[4.5]decane series. sci-hub.se
Chromatographic techniques are highly effective for achieving high enantiomeric purity. mdpi.com Chiral chromatography, utilizing a chiral stationary phase (CSP), can directly separate enantiomers. sci-hub.semdpi.com This method relies on the differential interaction of the two enantiomers with the chiral environment of the CSP, leading to different retention times and thus, separation. mdpi.com The optical resolution of compounds like 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one has been successfully performed, demonstrating the applicability of these techniques within this class of compounds. nih.gov
Advanced Methodologies in 1-Oxa-8-Azaspiro[4.5]Decane Synthesis
To meet the demands of pharmaceutical development, more efficient, scalable, and sustainable synthetic methods are continuously being explored. Flow chemistry and biocatalysis represent two such advanced methodologies.
Application of Flow Chemistry for Scalable Synthesis
Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages for the synthesis of pharmaceutical intermediates. flinders.edu.auorganic-chemistry.org These benefits include enhanced safety, improved heat and mass transfer, and greater scalability. sci-hub.seflinders.edu.au
The synthesis of a key intermediate, Boc-protected-1-oxa-8-azaspiro[4.5]decan-3-amine, has been significantly improved using a continuous three-step flow process. sci-hub.sevapourtec.comacs.org This approach was developed to overcome the limitations of a batch process that utilized an energetic and hazardous azide (B81097) intermediate, which restricted large-scale production. sci-hub.se In the flow process, the formation and reduction of the azide intermediate can be performed safely and efficiently. sci-hub.se Optimization studies showed that the SN2 reaction with sodium azide could be completed in 10 minutes at 150 °C in a flow reactor, a substantial improvement over the 24-hour reaction time required in the batch process. sci-hub.se This demonstrates the potential of flow chemistry to enable scalable and safer manufacturing of the 1-oxa-8-azaspiro[4.5]decane core. sci-hub.se
| Parameter | Batch Process | Flow Process |
| Reaction Time | 24 hours | 10 minutes |
| Temperature | 50 °C | 150 °C |
| Sodium Azide Stoichiometry | 2.7 equiv. | 1.1 equiv. |
Table 1: Comparison of Batch vs. Flow Process for Azide Formation in 1-Oxa-8-Azaspiro[4.5]Decane Synthesis. sci-hub.se
Biocatalytic Approaches Utilizing Transaminases for Stereocontrol
Biocatalysis, the use of enzymes to catalyze chemical reactions, is a powerful tool for achieving high stereoselectivity under mild conditions. dtu.dk Transaminases (TAs), in particular, are widely used for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.com
In the synthesis of a chiral 1-oxa-8-azaspiro[4.5]decan-3-amine, a transaminase was employed to prepare the desired enantiomer in high yield and high enantiomeric excess. sci-hub.sevapourtec.comacs.org This biocatalytic approach provides a more efficient and selective alternative to classical resolution or chiral chromatography. sci-hub.se The process involves screening a panel of transaminases to identify an enzyme with high activity and selectivity for the target substrate. dtu.dk Reaction conditions such as temperature, pH, and co-solvent concentration are then optimized to maximize conversion and enantiomeric excess. doi.org For the synthesis of the aforementioned spirocyclic amine, ATA-200 was identified as a suitable enzyme, and conditions were optimized to achieve high conversion. doi.org
| Parameter | Optimal Condition |
| Enzyme | ATA-200 |
| Temperature | 35 °C |
| pH | 8.0 (0.1 M potassium phosphate (B84403) buffer) |
| Co-solvent | 2% DMSO |
Table 2: Optimized Conditions for the Biocatalytic Synthesis of a 1-Oxa-8-Azaspiro[4.5]decan-3-amine Intermediate. doi.org
Derivatization and Functionalization Strategies for the this compound Core
Introduction of Diverse Substituents on the Spirocyclic System
The 1-oxa-8-azaspiro[4.5]decane scaffold serves as a versatile template for the development of new therapeutic agents. sci-hub.se Its structure can be systematically modified to explore structure-activity relationships (SAR) and optimize pharmacological properties. nih.gov
Various substituents have been introduced at different positions of the spirocyclic system. For instance, in a study targeting M1 muscarinic agonists, the core structure was modified at the 2- and 3-positions. nih.gov This led to the synthesis of analogues such as the 2-ethyl analogue, a 3-methylene analogue, 3-dithioketal analogues, and a 3-oxime analogue. nih.gov These modifications were found to influence the compounds' affinity and selectivity for M1 over M2 receptors. nih.gov
Further derivatization efforts have focused on developing radioligands for sigma-1 receptors. researchgate.netnih.gov In this context, various functional groups, including those suitable for radiolabeling with isotopes like Fluorine-18, have been incorporated into the 1-oxa-8-azaspiro[4.5]decane framework. These efforts highlight the chemical tractability of the spirocyclic core and its potential for the introduction of a wide range of functional groups to fine-tune its biological activity. researchgate.net
Functional Group Interconversions on the Phenyl Moiety and Azaspiro Decane (B31447) Rings
The this compound scaffold serves as a versatile template for a variety of chemical modifications. Functional group interconversions on both the pendant phenyl group and the constituent rings of the azaspiro[4.5]decane core are crucial for the development of analogues with tailored biological activities. These transformations allow for the fine-tuning of properties such as receptor affinity, selectivity, and pharmacokinetic profiles.
Interconversions on the Phenyl Moiety
Modifications to the 3-phenyl group can significantly influence the interaction of these molecules with their biological targets. Standard aromatic substitution reactions are key methodologies for introducing a diverse range of functional groups.
One of the notable functional group interconversions on the phenyl ring of 1-oxa-8-azaspiro[4.5]decane derivatives is the introduction of fluorine isotopes for applications in positron emission tomography (PET). For instance, in the development of selective σ1 receptor ligands, a common strategy involves the nucleophilic 18F-substitution of a suitable precursor. nih.gov Typically, a tosylate-derivatized alkyl chain attached to the piperidine nitrogen is used, and the phenyl ring is part of a separate linked moiety. However, direct fluorination on an aromatic ring of a related scaffold has been achieved through nucleophilic substitution of a nitro or trimethylammonium precursor.
Nitration: Introduction of a nitro group (-NO2), which can be further reduced to an amino group (-NH2).
Halogenation: Incorporation of bromine (-Br) or chlorine (-Cl) atoms.
Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups, respectively.
The regioselectivity of these reactions would be influenced by the activating or deactivating nature of the spirocyclic system attached to the phenyl ring.
Interconversions on the Azaspiro Decane Rings
The azaspiro[4.5]decane core, consisting of a piperidine and an oxolane ring, offers multiple sites for functional group interconversions.
Modifications of the Piperidine Ring:
The secondary amine at the 8-position of the piperidine ring is a primary site for modification.
N-Alkylation: The nitrogen can be readily alkylated to introduce a variety of substituents. For example, in the synthesis of M1 muscarinic agonists, the nitrogen is methylated. nih.gov
N-Acylation: Acylation of the nitrogen can also be performed to introduce amide functionalities.
These modifications are fundamental in modulating the pharmacological properties of the resulting compounds.
Modifications of the Oxolane Ring:
Systematic modifications of the oxolane ring, particularly at the 3-position when it bears a carbonyl group (as in an analogue structure), have been explored in the development of M1 muscarinic agonists. nih.gov These interconversions demonstrate the chemical tractability of this part of the scaffold.
Starting from a ketone at the 3-position, the following transformations have been reported on related 1-oxa-8-azaspiro[4.5]decane skeletons:
Wittig Reaction: Conversion of the ketone to a methylene (B1212753) group (=CH2).
Thioacetalization: Formation of a 3-dithioketal by reacting the ketone with a dithiol.
Oximation: Conversion of the ketone to an oxime (=NOH).
The following table summarizes these functional group interconversions on a related 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one scaffold. nih.gov
| Starting Functional Group | Reagent(s) | Resulting Functional Group | Analogue Type |
| Ketone (at C-3) | Ph3P=CH2 | Methylene | 3-Methylene analogue |
| Ketone (at C-3) | HS(CH2)2SH, BF3·OEt2 | Dithiolane (Dithioketal) | 3-Dithioketal analogue |
| Ketone (at C-3) | NH2OH·HCl, Pyridine | Oxime | 3-Oxime analogue |
These examples highlight the chemical versatility of the 1-oxa-8-azaspiro[4.5]decane framework and provide a basis for the rational design of new analogues through targeted functional group interconversions.
Structure Activity Relationship Sar Studies of 3 Phenyl 1 Oxa 8 Azaspiro 4.5 Decane Derivatives
Impact of Substituent Variations on Pharmacological Activity and Ligand-Target Interactions
Systematic modifications of the 1-oxa-8-azaspiro[4.5]decane scaffold have been crucial in elucidating the structural requirements for affinity and selectivity toward biological targets, such as muscarinic and sigma receptors.
Research into muscarinic agonists, starting with the lead compound 2,8-Dimethyl-1-oxa-8-azaspiro sigmaaldrich.comresearchgate.netdecan-3-one, demonstrated that while this initial molecule had potent activity, it lacked selectivity between M1 and M2 receptor subtypes. nih.gov Subsequent modifications led to significant improvements. For instance, substituting the methyl group at the 2-position with an ethyl group, or modifying the 3-position with a methylene (B1212753) or dithioketal group, conferred a preferential affinity for M1 receptors over M2 receptors. nih.gov These changes also resulted in a desirable separation between the therapeutic antiamnesic activity and cholinergic side effects like hypothermia. nih.gov
In a different context, studies on related 1-oxa-8-azaspiro[4.5]decane derivatives targeting sigma-1 (σ1) receptors found that all tested ligands, which featured variations in the substituent attached to the piperidine (B6355638) nitrogen, exhibited nanomolar affinity for σ1 receptors. nih.gov The selectivity of these compounds over σ2 receptors ranged from 2- to 44-fold, indicating that while the core spirocyclic structure ensures high affinity for the primary target, the nature of the N-substituent plays a key role in fine-tuning selectivity. nih.gov
Similarly, in the structurally related 1-oxa-3,8-diazaspiro[4.5]decan-2-one series, substitutions at the 8-position were critical for antihypertensive activity. The most active compounds in one series featured a 4-ethyl substitution. This highlights the sensitivity of the pharmacological profile to even small alkyl substitutions on the spirocyclic framework.
| Base Compound Series | Modification | Impact on Activity/Affinity | Reference |
|---|---|---|---|
| 2,8-Dimethyl-1-oxa-8-azaspiro sigmaaldrich.comresearchgate.netdecan-3-one | 2-ethyl analogue | Preferential affinity for M1 over M2 receptors; partial M1 agonist activity. | nih.gov |
| 2,8-Dimethyl-1-oxa-8-azaspiro sigmaaldrich.comresearchgate.netdecan-3-one | 3-methylene analogue | Preferential affinity for M1 over M2 receptors; partial M1 agonist activity. | nih.gov |
| 2,8-Dimethyl-1-oxa-8-azaspiro sigmaaldrich.comresearchgate.netdecan-3-one | 3-dithioketal analogue | Preferential affinity for M1 over M2 receptors. | nih.gov |
| 1-Oxa-8-azaspiro[4.5]decane | Variations at N-8 position | Nanomolar affinity for σ1 receptors (Ki = 0.47 - 12.1 nM) with moderate selectivity over σ2. | nih.gov |
Analysis of Stereochemical Influence on Biological Activity and Selectivity
The three-dimensional arrangement of atoms (stereochemistry) in 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane derivatives is a critical determinant of their biological activity. The spirocyclic nature of the core structure creates chiral centers, meaning these molecules can exist as different stereoisomers (enantiomers or diastereomers).
In the development of M1 muscarinic agonists, optical resolution of the 2-ethyl and 3-methylene derivatives was performed. nih.gov Although the binding affinity showed low eudismic ratios (a measure of stereoselectivity), the functional M1 agonist activity was found to reside preferentially in the (-)-isomers. nih.gov This demonstrates that while both enantiomers may bind to the receptor, only one isomer is effective at activating it, a common phenomenon in pharmacology where binding does not always equate to functional response.
Further investigation into the stereochemical requirements for activity has been supported by computational studies on related structures. These studies show that stereoelectronic effects can control the conformational preferences during the chemical reactions used to synthesize these molecules. This control over the transition states allows for the selective synthesis of specific stereoisomers, which is essential for developing drugs with high selectivity and efficacy.
Conformational Analysis and its Correlation with Biological Performance
The specific three-dimensional shape, or conformation, that a this compound derivative adopts is intrinsically linked to its ability to interact with a biological target. Conformational analysis, therefore, provides key insights into biological performance.
A pivotal study confirmed the absolute configuration of the biologically active (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane through X-ray crystal structure analysis. nih.gov The analysis revealed its configuration to be 'S', which is the same as that of the natural muscarinic agonist, muscarone (B76360). nih.gov This finding provides a concrete structural basis for its potent M1 agonist activity, suggesting that the 'S' conformation presents the key pharmacophoric elements—such as the nitrogen atom and the oxygen in the tetrahydrofuran (B95107) ring—in the optimal orientation to fit and activate the M1 receptor binding pocket.
Computational experiments on the synthesis of related spirocycles further underscore the importance of conformation. These analyses show that the conformational preferences at the transition state of a reaction can determine the stereochemical outcome. researchgate.net Factors like the presence of electropositive or electronegative groups can alter these preferences, leading to different final structures and, consequently, different biological activities. researchgate.net This highlights that conformational control during synthesis is a key strategy for producing biologically performant molecules.
Comparative Analysis with Structurally Similar Spiro Compounds
The SAR of this compound derivatives is often understood by comparing them to other, structurally related compounds. These comparisons help identify which structural motifs are essential for a particular biological activity.
The development of 1-oxa-8-azaspiro[4.5]decane-based M1 agonists was directly inspired by the structure of muscarone. By incorporating the tetrahydrofuran ring moiety of muscarone into a spiro[4.5]decane skeleton, researchers were able to create a novel class of compounds with potent muscarinic activity. nih.gov The SAR for these spiro derivatives was explicitly discussed in comparison with muscarone analogues, highlighting both similarities and differences in their interaction with muscarinic receptors. nih.gov
In the search for sigma receptor ligands, 1-oxa-8-azaspiro[4.5]decane derivatives were evaluated alongside 1,5-dioxa-9-azaspiro[5.5]undecane derivatives. nih.gov The fact that both series of compounds, despite the difference in the spiro-ether ring system, maintained nanomolar affinity for σ1 receptors indicates that the core spirocyclic amine structure is a key pharmacophore for this target. nih.gov
Furthermore, comparisons can be made with spiro compounds where other heteroatoms are introduced. For example, research on 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which contain an additional nitrogen atom in the five-membered ring, has identified potent alpha-adrenergic blockers. This contrasts with the muscarinic or sigma receptor activity more commonly associated with the 1-oxa-8-azaspiro[4.5]decane core, demonstrating how subtle changes in the heterocyclic rings can dramatically shift the pharmacological profile.
| Compound Class | Structural Feature | Primary Biological Target/Activity | Reference |
|---|---|---|---|
| 1-Oxa-8-Azaspiro[4.5]Decane | Tetrahydrofuran + Piperidine | Muscarinic Agonists, Sigma Receptor Ligands | nih.govnih.gov |
| Muscarone | Substituted Tetrahydrofuran | Muscarinic Agonist (Reference Compound) | nih.gov |
| 1,5-Dioxa-9-Azaspiro[5.5]Undecane | Dioxane + Piperidine | Sigma Receptor Ligands | nih.gov |
| 1-Oxa-3,8-Diazaspiro[4.5]Decan-2-one | Oxazolidinone + Piperidine | Antihypertensive (α-adrenergic blockers) |
Pharmacological Characterization and Mechanistic Investigations of 3 Phenyl 1 Oxa 8 Azaspiro 4.5 Decane
Target Engagement and Receptor Binding Profiling
The interaction of 1-Oxa-8-Azaspiro[4.5]Decane derivatives with various receptors is a key area of research. The following subsections detail the binding affinities and functional activities at several important neurological targets.
Muscarinic Acetylcholine (B1216132) Receptor Affinity and Selectivity (e.g., M1, M2)
Direct pharmacological data detailing the binding affinity and selectivity of 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane for muscarinic acetylcholine receptors (mAChRs) are not extensively available in published literature. However, research on related compounds from the 1-Oxa-8-Azaspiro[4.5]Decane class provides insight into the potential activity of this chemical family.
Studies have been conducted on derivatives such as 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, which was assessed as a potential M1 muscarinic agonist. This compound exhibited potent muscarinic activities but showed no significant selectivity between M1 and M2 receptor subtypes in initial screenings. google.com Subsequent modifications of this parent structure led to analogues with a preferential affinity for M1 over M2 receptors. google.com For instance, another related compound, 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one, demonstrated high affinity for both M1 and M2 receptors and acted as a partial agonist at M1 receptors. google.com
These findings indicate that the 1-Oxa-8-Azaspiro[4.5]Decane scaffold is a viable backbone for developing muscarinic receptor ligands, with selectivity being highly dependent on the specific substitutions at various positions on the spirocyclic rings. google.comgoogle.com
Table 1: Muscarinic Receptor Binding Profile of a Related Compound Data presented is for 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one, a related spirocyclic compound.
| Receptor Subtype | Binding Affinity | Functional Activity |
|---|---|---|
| M1 | High Affinity | Partial Agonist |
Neurokinin 1 (NK1) Receptor Antagonism Mechanisms
There is no direct evidence in the reviewed literature to suggest that this compound itself is an antagonist of the Neurokinin 1 (NK1) receptor. The NK1 receptor is a G protein-coupled receptor that mediates the effects of Substance P, a neuropeptide involved in pain transmission and emetic signaling. Antagonists competitively bind to the NK1 receptor, blocking the action of Substance P and thereby preventing the transmission of signals that lead to nausea and vomiting.
While data on the target compound is lacking, related research has explored similar structures. For example, complementary stereoselective syntheses have been developed for epimers of a 3-aryl-6-phenyl-1-oxa-7-azaspiro(4.5)decane, which is a precursor for NK1 receptor antagonists. It is important to note that this precursor possesses a different core structure (1-oxa-7-azaspiro) from the subject of this article.
Sigma-1 (σ1) Receptor Ligand Binding and Selectivity
The 1-Oxa-8-Azaspiro[4.5]Decane scaffold has been successfully utilized to develop potent and selective ligands for the Sigma-1 (σ1) receptor. The σ1 receptor is an intracellular chaperone protein implicated in various cellular functions and is a target for therapeutic intervention in neurological disorders.
A series of 1-Oxa-8-Azaspiro[4.5]Decane derivatives were synthesized and evaluated for their binding affinity to σ1 receptors. These ligands demonstrated high, nanomolar affinity for σ1 receptors with moderate selectivity over the σ2 receptor subtype. The binding affinity (Ki) values for these compounds at the σ1 receptor ranged from 0.47 to 12.1 nM. The selectivity, expressed as the ratio of binding affinities (Ki σ2 / Ki σ1), ranged from 2 to 44, indicating a clear preference for the σ1 receptor. These findings suggest that the 1-Oxa-8-Azaspiro[4.5]Decane structure is a promising pharmacophore for designing high-affinity σ1 receptor ligands.
Table 2: Sigma-1 (σ1) Receptor Binding Data for 1-Oxa-8-Azaspiro[4.5]Decane Derivatives
| Parameter | Range of Values |
|---|---|
| σ1 Receptor Affinity (Ki) | 0.47 - 12.1 nM |
Neuropeptide Y (NPY) Y5 Receptor Antagonism
No studies were identified that characterize the activity of this compound or its close analogues as antagonists of the Neuropeptide Y (NPY) Y5 receptor. NPY is a potent appetite-stimulating (orexigenic) neuropeptide, and antagonism of its receptors, particularly the Y5 subtype, has been investigated as a potential anti-obesity strategy. Research into NPY Y5 antagonists has involved other spirocyclic compounds, but not the 1-Oxa-8-Azaspiro[4.5]Decane framework. Therefore, the interaction of this compound with the NPY Y5 receptor remains uncharacterized.
Transient Receptor Potential Melastatin 8 (TRPM8) Antagonist Mechanisms
There is no information available in the searched scientific literature regarding the interaction of this compound with the Transient Receptor Potential Melastatin 8 (TRPM8) channel. The TRPM8 receptor is a cold and menthol (B31143) sensor, and its antagonists are being investigated for various therapeutic applications. The potential for this specific compound to act as a TRPM8 antagonist has not been explored in the available research.
Enzyme Inhibition Studies
Direct studies evaluating the enzyme inhibition profile of this compound are not present in the public domain. However, a protected version of the compound, tert-butyl this compound-8-carboxylate, has been cited in patent literature as a synthetic intermediate. Specifically, it was used in the synthesis pathway for novel inhibitors of the enzyme Monoacylglycerol Lipase (B570770) (MAGL). MAGL is an enzyme that breaks down the endocannabinoid 2-arachidonoylglycerol (B1664049). The patent describes the final products as MAGL inhibitors, but provides no data on whether the spirocyclic intermediate itself possesses any inhibitory activity against MAGL or other enzymes.
Fatty Acid Amide Hydrolase (FAAH) Inhibition
The 1-oxa-8-azaspiro[4.5]decane core has been identified as a promising lead scaffold for the development of inhibitors targeting Fatty Acid Amide Hydrolase (FAAH). nih.gov FAAH is a serine hydrolase responsible for the breakdown of fatty acid amide signaling molecules, including the endocannabinoid anandamide (B1667382) (AEA). nih.gov Inhibition of FAAH increases the endogenous levels of these amides, a therapeutic strategy explored for pain and inflammation. mdpi.commdpi.com
In a search for novel FAAH inhibitors, the 1-oxa-8-azaspiro[4.5]decane scaffold distinguished itself from other spirocyclic cores due to its superior potency. nih.gov Lead compounds incorporating this scaffold were identified as covalent inhibitors with FAAH k(inact)/K(i) potency values exceeding 1500 M⁻¹s⁻¹. nih.gov Further optimization of this spirocyclic series aimed to enhance properties suitable for drug development. nih.gov
| Scaffold | Parameter | Value | Reference |
|---|---|---|---|
| 1-Oxa-8-Azaspiro[4.5]Decane | FAAH k(inact)/K(i) | >1500 M⁻¹s⁻¹ | nih.gov |
Monoacylglycerol Lipase (MAGL) Inhibition
Monoacylglycerol lipase (MAGL) is the primary enzyme that degrades the endocannabinoid 2-arachidonoylglycerol (2-AG). nih.gov Its inhibition is a therapeutic strategy for various disorders, including neuroinflammatory and neuropsychiatric diseases. nih.govresearchgate.net The 1-oxa-8-azaspiro[4.5]decane scaffold has been utilized in the design of probes to investigate MAGL activity.
Specifically, a Dihydroxytetrazine (DHTz) probe was constructed for the covalent modification of MAGL. researchgate.net This probe incorporated the 1-oxa-8-azaspiro[4.5]decane scaffold linked to an electrophilic hexafluoroisopropyl (HFIP) carbamate (B1207046) group designed to label the active site serine of the enzyme. researchgate.net In vitro assays demonstrated that this probe effectively inhibited MAGL activity with a half-maximal inhibitory concentration (IC50) in the nanomolar range. researchgate.net
| Probe Description | Target | Parameter | Value | Reference |
|---|---|---|---|---|
| DHTz probe with 1-oxa-8-azaspiro[4.5]decane scaffold and HFIP carbamate | MAGL | IC50 | 13 nM | researchgate.net |
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase (DHFR) is an essential enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleotides and certain amino acids. nih.gov Its inhibition disrupts cell proliferation, making it a target for anticancer and antimicrobial agents. nih.gov There is no information in the provided search results indicating that the this compound scaffold or its derivatives have been evaluated for or possess inhibitory activity against Dihydrofolate Reductase.
Other Enzyme Modulation Activities
Beyond FAAH and MAGL, derivatives of the 1-oxa-8-azaspiro[4.5]decane scaffold have been investigated as ligands for other key protein targets, most notably the sigma-1 (σ1) receptor. nih.govresearchgate.net The σ1 receptor is implicated in a variety of neurological functions and diseases.
A series of 1-oxa-8-azaspiro[4.5]decane derivatives were designed, synthesized, and evaluated as selective σ1 receptor ligands. nih.govresearchgate.net These compounds demonstrated high, nanomolar affinity for σ1 receptors and showed moderate to good selectivity over σ2 receptors. nih.govresearchgate.net This line of research has identified lead compounds for the development of potential brain imaging agents. nih.gov
| Compound Series | Target | Affinity (Ki) | Selectivity (Ki(σ2)/Ki(σ1)) | Reference |
|---|---|---|---|---|
| 1-Oxa-8-Azaspiro[4.5]Decane Derivatives | σ1 Receptor | 0.47 - 12.1 nM | 2 - 44 | nih.govresearchgate.net |
In Vitro Biological Activity Studies
Cellular Assays for Target Pathway Modulation (e.g., Phosphoinositide Hydrolysis)
The functional activity of 1-oxa-8-azaspiro[4.5]decane derivatives has been assessed in cellular assays that measure the modulation of specific signaling pathways. One such pathway is the phosphoinositide hydrolysis pathway, which is stimulated by the activation of Gq-coupled receptors like the M1 muscarinic receptor.
In a study of M1 muscarinic agonists, specific derivatives of 1-oxa-8-azaspiro[4.5]decane were evaluated for their ability to stimulate this pathway. nih.gov The study found that two compounds, 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, stimulated phosphoinositide hydrolysis in rat hippocampal slices. nih.gov This result indicated that these compounds possess partial agonistic activity at M1 muscarinic receptors. nih.gov
Biochemical Assays for Ligand-Receptor or Ligand-Enzyme Interactions
Biochemical assays have been fundamental in characterizing the direct interactions between derivatives of 1-oxa-8-azaspiro[4.5]decane and their biological targets. These assays provide quantitative data on binding affinities and enzyme inhibition.
Ligand-Receptor Interactions: Binding assays have been used to determine the affinity of these spirocyclic compounds for muscarinic and sigma receptors. Derivatives have been tested for their affinity at central muscarinic M1 and M2 receptors. nih.gov Furthermore, extensive work has quantified the high-affinity binding of various analogues to σ1 receptors, establishing a clear structure-activity relationship for this target. nih.govresearchgate.net
Ligand-Enzyme Interactions: Enzyme inhibition assays have confirmed the potent interaction of this scaffold with key hydrolases. For FAAH, the potency of covalent inhibitors based on the 1-oxa-8-azaspiro[4.5]decane core was determined by measuring the inactivation rate constant (k(inact)) and the inhibition constant (Ki). nih.gov For MAGL, a probe containing the scaffold was shown to inhibit the enzyme with a half-maximal inhibitory concentration (IC50) of 13 nM. researchgate.net
| Target | Assay Type | Key Finding | Reference |
|---|---|---|---|
| M1/M2 Muscarinic Receptors | Binding Affinity | Derivatives show preferential affinity for M1 over M2 receptors. | nih.gov |
| σ1 Receptor | Binding Affinity (Ki) | High affinity in the nanomolar range (0.47 - 12.1 nM). | nih.govresearchgate.net |
| Fatty Acid Amide Hydrolase (FAAH) | Enzyme Inhibition (k(inact)/Ki) | Potent inhibition (>1500 M⁻¹s⁻¹). | nih.gov |
| Monoacylglycerol Lipase (MAGL) | Enzyme Inhibition (IC50) | A derivative probe showed an IC50 of 13 nM. | researchgate.net |
Neural Calcium Uptake Modulation
There is no information available in the retrieved scientific literature regarding the modulation of neural calcium uptake by this compound.
Myelostimulatory Effects in Cellular Models
The conducted search of scientific literature did not yield studies concerning the myelostimulatory effects of this compound in cellular models. While research into the myelostimulating activity of other spirocyclic structures, such as 1,3,8-Triazaspiro[4.5]decane-2,4-diones, has been reported to accelerate the regeneration of lymphocyte and granulocyte cell pools, these findings are related to a chemically distinct class of compounds. researchgate.net
Preclinical In Vivo Models of Efficacy
Evaluation in Animal Models of Relevant Biological Pathways (e.g., Nocifensive Behavior)
No studies were found in the available scientific literature evaluating this compound in animal models of nocifensive behavior.
Assessment of Antiamnesic Activity in Rodent Models
Derivatives of the core 1-Oxa-8-Azaspiro[4.5]Decane structure have been assessed as M1 muscarinic agonists for their potential to treat dementia, such as that seen in Alzheimer's type. nih.gov In these studies, the compounds' efficacy was evaluated for ameliorating scopolamine-induced memory impairment in rat passive avoidance tasks. nih.gov
Systematic modifications of the lead compound, 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, led to the development of analogues with potent antiamnesic activity. nih.gov Notably, these compounds demonstrated a separation from cholinergic side effects like hypothermia. nih.gov Two specific derivatives, 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, were found to stimulate phosphoinositide hydrolysis in rat hippocampal slices, which indicates partial agonistic activity at M1 muscarinic receptors. nih.gov Based on its in vivo selectivity profile, one of these derivatives was selected for further clinical investigation. nih.gov
Computational Chemistry and Molecular Modeling of 3 Phenyl 1 Oxa 8 Azaspiro 4.5 Decane
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. This technique is instrumental in understanding the binding mode and affinity of potential drug candidates. For a compound like 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane, docking studies would be initiated by identifying potential biological targets. Based on the activities of similar 1-oxa-8-azaspiro[4.5]decane derivatives, potential targets could include muscarinic receptors or sigma-1 receptors nih.govnih.gov.
The docking process involves generating a three-dimensional structure of the ligand and placing it into the binding site of the target protein. Scoring functions are then used to estimate the binding affinity, providing a rank-ordering of potential binders. For instance, in the development of selective σ1 receptor ligands, similar spiro compounds were evaluated for their binding affinity, with Ki values in the nanomolar range nih.gov.
Following docking, molecular dynamics (MD) simulations can be employed to investigate the stability of the predicted ligand-protein complex over time. MD simulations provide a dynamic view of the interactions, allowing for the observation of conformational changes in both the ligand and the protein, and a more accurate estimation of binding free energies.
Illustrative Molecular Docking Results for this compound Analogs
| Compound Analog | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Analog 1 (R=H) | Muscarinic M1 Receptor | -8.5 | TYR106, ASN382 |
| Analog 2 (R=4-F) | Muscarinic M1 Receptor | -9.2 | TYR106, TRP378, ASN382 |
| Analog 3 (R=H) | Sigma-1 Receptor | -7.9 | GLU172, TYR173 |
| Analog 4 (R=4-F) | Sigma-1 Receptor | -8.4 | GLU172, TYR173, TRP164 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Structure-Based Drug Design Applications
Structure-based drug design (SBDD) utilizes the three-dimensional structural information of the target protein to guide the design of potent and selective inhibitors. This approach was effectively used in the discovery of inhibitors for p300/CBP histone acetyltransferases, where a spiro oxazolidinedione scaffold was optimized nih.govacs.org.
For this compound, an SBDD strategy would involve:
Target Identification and Validation: Identifying a biologically relevant target.
Structure Determination: Obtaining the 3D structure of the target protein, either through experimental methods like X-ray crystallography or cryo-electron microscopy, or by homology modeling if the structure of a similar protein is known.
Docking and Scoring: Docking the this compound scaffold into the active site to identify key interactions.
Lead Optimization: Modifying the initial scaffold to enhance these interactions. For example, the phenyl group could be substituted with various functional groups to improve potency, selectivity, or pharmacokinetic properties. The synthesis of a series of analogs with systematic modifications would allow for the exploration of the structure-activity relationship (SAR) nih.gov.
This iterative cycle of design, synthesis, and testing is a cornerstone of modern drug discovery.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model can then be used to predict the activity of new, unsynthesized compounds.
To develop a QSAR model for this compound derivatives, a dataset of compounds with varying substituents on the phenyl ring and the spirocyclic core would be required, along with their experimentally determined biological activities (e.g., IC50 or Ki values).
The process would involve:
Data Set Preparation: A series of analogs would be synthesized and their biological activity measured.
Descriptor Calculation: For each molecule, a set of molecular descriptors would be calculated. These can include physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment, partial charges), and topological indices.
Model Development: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms would be used to build a model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques.
Example of a Hypothetical QSAR Equation:
pIC50 = 0.5 * logP - 0.2 * MW + 1.2 * HD_count + 3.5
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, logP is the octanol-water partition coefficient, MW is the molecular weight, and HD_count is the number of hydrogen bond donors.
Note: This equation is for illustrative purposes only and does not represent a real QSAR model.
Conformational Landscape Analysis and Preferred Binding Conformations
The biological activity of a molecule is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and understand the energy barriers between them. For a flexible molecule like this compound, understanding its conformational landscape is crucial for predicting its binding mode.
Computational techniques such as systematic or stochastic conformational searches can be used to explore the possible conformations. Quantum mechanics calculations can then be employed to accurately determine the relative energies of these conformations. The identification of the bioactive conformation, the specific 3D arrangement a molecule adopts when it binds to its target, is a key goal. This can be inferred from high-resolution crystal structures of ligand-protein complexes or through computational methods like flexible docking.
The stereochemistry of the spiro center can also have a significant impact on biological activity, as demonstrated in studies of spiro indane hydantoins, where a more than 10-fold difference in potency was observed between diastereomers acs.org. Therefore, conformational analysis of different stereoisomers of this compound would be essential.
Metabolic Pathways and Preclinical Pharmacokinetics of 3 Phenyl 1 Oxa 8 Azaspiro 4.5 Decane
In Vitro Metabolic Stability Assessment in Biological Systems (e.g., Hepatocytes)
The in vitro metabolic stability of a compound provides crucial early insights into its potential in vivo clearance and bioavailability. Standard methodologies for this assessment involve incubating the compound with biological systems that contain key drug-metabolizing enzymes. nih.gov The primary systems utilized are liver microsomes, S9 fractions, and intact hepatocytes. utsouthwestern.edu Hepatocytes are often considered the "gold standard" as they contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, offering a more comprehensive metabolic profile. utsouthwestern.edu
The assessment typically involves incubating the test compound at a specified concentration with a suspension of cryopreserved hepatocytes from various species (e.g., human, rat, mouse) and monitoring the disappearance of the parent compound over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov The resulting data allows for the calculation of key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint). nih.gov
Despite the established methodologies for evaluating in vitro metabolic stability, specific data for 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane in hepatocytes or other relevant biological systems is not currently available in the public domain. Such studies would be essential to characterize its metabolic liability. The presence of the phenyl ring and the azaspirocyclic core suggests potential sites for oxidative metabolism. nih.gov
| Parameter | Description | Typical Experimental Conditions | Data for this compound |
| In Vitro Half-life (t½) | The time required for the concentration of the parent compound to decrease by half. | Incubation with pooled hepatocytes (e.g., 1 million cells/mL) at 37°C. | Data Not Available |
| Intrinsic Clearance (CLint) | The measure of the metabolic capacity of the liver for a compound, independent of blood flow. | Calculated from the rate of disappearance of the parent compound. | Data Not Available |
| Biological System | The source of metabolic enzymes. | Cryopreserved human, rat, or mouse hepatocytes. | Not Applicable |
| Compound Concentration | The initial concentration of the test compound. | Typically in the low micromolar range (e.g., 0.3-1 µM). | Not Applicable |
Identification and Characterization of Major Metabolites (e.g., Nitrones, Lactams, Keto Acids)
Following the determination of metabolic stability, the next critical step is the identification and structural characterization of the major metabolites. This process helps to understand the primary metabolic pathways, identify potentially active or toxic metabolites, and guide further drug design to improve the metabolic profile. The identification of metabolites is typically carried out using high-resolution mass spectrometry coupled with liquid chromatography.
For a compound like this compound, several metabolic transformations could be anticipated based on its chemical structure. The piperidine (B6355638) ring is susceptible to various enzymatic reactions. Oxidation of the tertiary amine could lead to the formation of an N-oxide. Further oxidation of the carbon adjacent to the nitrogen could result in the formation of a nitrone or, through ring opening, a keto acid . Additionally, oxidation of the carbon alpha to the nitrogen within the piperidine ring could lead to the formation of a lactam . The phenyl group is also a common site for hydroxylation.
However, specific studies identifying and characterizing the metabolites of this compound have not been reported in the available scientific literature. Therefore, the formation of metabolites such as nitrones, lactams, and keto acids for this specific compound remains hypothetical.
| Potential Metabolite Class | Potential Metabolic Pathway | Status for this compound |
| Nitrones | Oxidation of the N-hydroxylamine metabolite. | Hypothetical; No data available. |
| Lactams | Oxidation of the carbon alpha to the piperidine nitrogen. | Hypothetical; No data available. |
| Keto Acids | Ring opening following oxidation of the carbon adjacent to the nitrogen. | Hypothetical; No data available. |
| Hydroxylated Metabolites | Aromatic hydroxylation of the phenyl ring. | Hypothetical; No data available. |
Preclinical In Vivo Biodistribution Studies (e.g., Brain Penetration and Tissue Accumulation)
Preclinical in vivo biodistribution studies are performed to understand how a compound and its metabolites are distributed throughout the body over time. These studies often utilize radiolabeled versions of the compound to facilitate detection in various tissues and organs.
While biodistribution data for this compound itself is not available, studies on structurally related 1-oxa-8-azaspiro[4.5]decane derivatives provide valuable insights into the potential tissue distribution and brain penetration of this class of compounds.
For instance, a study on a fluorinated derivative, [¹⁸F]8-(4-(2-fluoroethoxy)benzyl)-1-oxa-8-azaspiro[4.5]decane, revealed high initial brain uptake in mice at 2 minutes post-injection. nih.gov This suggests that the core 1-oxa-8-azaspiro[4.5]decane scaffold can cross the blood-brain barrier. Furthermore, ex vivo autoradiography demonstrated significant accumulation of this radiotracer in brain regions rich in sigma-1 receptors. nih.gov Pre-treatment with a known sigma-1 receptor ligand, SA4503, resulted in a substantial decrease in the brain-to-blood ratio, indicating specific binding to these receptors. nih.gov
Another study on a different radiolabeled analog, [¹⁸F]8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane ([¹⁸F]5a), also showed specific binding to sigma-1 receptors in vivo and was investigated for tumor imaging due to its accumulation in human carcinoma and melanoma xenografts in mice. nih.gov
These findings collectively suggest that compounds based on the 1-oxa-8-azaspiro[4.5]decane scaffold have the potential for significant brain penetration and can be targeted to specific tissues or receptors depending on the nature of their substituents.
| Compound | Animal Model | Key Findings | Reference |
| [¹⁸F]8-(4-(2-fluoroethoxy)benzyl)-1-oxa-8-azaspiro[4.5]decane | ICR Mice | High initial brain uptake (2 min); High accumulation in σ1 receptor-rich brain areas. | nih.gov |
| [¹⁸F]8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane ([¹⁸F]5a) | Mice with tumor xenografts | High accumulation in human carcinoma and melanoma; Specific binding to σ1 receptors. | nih.gov |
Analytical Research Methodologies for 3 Phenyl 1 Oxa 8 Azaspiro 4.5 Decane Characterization
Spectroscopic Characterization Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)
Spectroscopic methods are indispensable for determining the molecular structure of organic compounds. For a molecule like 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be employed to confirm its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide critical information.
¹H NMR: This technique would reveal the number of different types of protons, their chemical environment, and their connectivity. The spectrum would be expected to show distinct signals for the aromatic protons of the phenyl group, typically in the range of 7.0-8.0 ppm. The protons on the spirocyclic rings would appear in the aliphatic region (typically 1.0-4.0 ppm). The coupling patterns (splitting of signals) between adjacent protons would help to establish the connectivity within the piperidine (B6355638) and tetrahydrofuran (B95107) rings.
¹³C NMR: This spectrum would show the number of unique carbon atoms in the molecule. The carbon atoms of the phenyl ring would resonate at lower field (120-150 ppm), while the spiro carbon and other sp³ hybridized carbons of the decane (B31447) skeleton would appear at higher field.
While specific data for the target compound is not publicly available, the characterization of analogous compounds such as 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione demonstrates the application of these techniques.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it can determine the molecular formula with high accuracy. For this compound (C₁₅H₂₁NO), the expected exact mass would be calculated and compared with the experimental value. The fragmentation pattern observed in the mass spectrum can also offer structural clues.
For the related compound 3-phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one (C₁₃H₁₆N₂O₂), predicted mass-to-charge ratios (m/z) for various adducts have been calculated, as shown in the table below, illustrating the type of data obtained from such an analysis.
Table 1: Predicted Collision Cross Section (CCS) Data for an Analogous Compound
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 233.12847 | 152.7 |
| [M+Na]⁺ | 255.11041 | 158.4 |
| [M-H]⁻ | 231.11391 | 157.3 |
Data for 3-phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would be expected for:
C-H stretching of the aromatic ring (~3000-3100 cm⁻¹)
C-H stretching of the aliphatic parts (~2850-3000 cm⁻¹)
C=C stretching of the aromatic ring (~1450-1600 cm⁻¹)
C-O-C stretching of the ether in the oxolane ring (~1050-1150 cm⁻¹)
C-N stretching of the amine in the piperidine ring (~1020-1250 cm⁻¹)
N-H stretching if the piperidine nitrogen is secondary (~3300-3500 cm⁻¹)
For comparison, the IR data for 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione shows characteristic peaks for C-H, C=O, and C=C bonds, which confirms the presence of its respective functional groups.
Chromatographic Methods for Analysis and Purification (e.g., HPLC, GC-MS, Flash Chromatography, Chiral Chromatography)
Chromatographic techniques are essential for separating the target compound from reaction byproducts and for assessing its purity.
Flash Chromatography: This is a commonly used technique for the purification of synthetic compounds on a preparative scale. For this compound, a silica (B1680970) gel column with a gradient of organic solvents (e.g., ethyl acetate (B1210297) in hexanes) would likely be effective for its isolation.
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution analytical technique used to determine the purity of a compound. A reversed-phase C18 column is typically used, and the retention
Future Research Directions and Research Potential of 3 Phenyl 1 Oxa 8 Azaspiro 4.5 Decane
Exploration of Novel Therapeutic Applications based on Mechanistic Insights
The structural motif of 1-oxa-8-azaspiro[4.5]decane is present in a variety of biologically active compounds, suggesting that 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane could modulate several key biological targets. Future research should be directed towards a comprehensive screening of this compound against a panel of receptors, enzymes, and ion channels to unearth its pharmacological profile.
Based on the known activities of structurally related molecules, initial investigations could focus on its potential as a modulator of:
Sigma Receptors: Derivatives of 1-oxa-8-azaspiro[4.5]decane have demonstrated high affinity for sigma-1 receptors. researchgate.netnih.gov The sigma-1 receptor is a unique intracellular chaperone protein involved in cellular stress responses and has been implicated in a range of neurological disorders. Future studies should explore the binding affinity and functional activity of this compound at sigma-1 and sigma-2 receptors. A high affinity and selectivity could pave the way for developing therapies for neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as for psychiatric conditions. dntb.gov.ua
Muscarinic Acetylcholine (B1216132) Receptors (mAChRs): Analogues of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease. nih.gov The phenyl substitution in this compound could influence its affinity and selectivity for different muscarinic receptor subtypes. A thorough investigation into its activity at M1-M5 receptors is warranted to determine its potential as a cognitive enhancer or for treating other conditions associated with cholinergic dysfunction.
Opioid Receptors: The spiro-piperidine core is a common feature in many opioid receptor ligands. Recently, derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have been identified as novel delta opioid receptor-selective agonists. nih.gov This suggests that the 1-oxa-8-azaspiro[4.5]decane scaffold might also interact with opioid receptors. Future research could explore the binding and functional profiles of this compound at mu, delta, and kappa opioid receptors, which could lead to the development of new analgesics with potentially fewer side effects.
Development of Advanced and Sustainable Synthetic Strategies
While the synthesis of various 1-oxa-8-azaspiro[4.5]decane derivatives has been reported, the development of more efficient, stereoselective, and environmentally friendly synthetic routes for this compound is a crucial area for future research.
Current synthetic approaches often involve multi-step sequences. nih.govmdpi.com Future synthetic endeavors should focus on:
Asymmetric Synthesis: The stereochemistry at the 3-position is likely to be a critical determinant of biological activity. Developing stereoselective or asymmetric synthetic methods to obtain enantiomerically pure (R)- and (S)-3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane will be essential for elucidating structure-activity relationships and identifying the more active enantiomer.
Catalytic Methods: The use of transition-metal catalysis, such as palladium-catalyzed reactions, has been explored for the synthesis of related spirocyclic systems. researchgate.net Further research into catalytic C-H activation, cyclization reactions, and other modern synthetic methodologies could lead to more atom-economical and efficient syntheses.
Green Chemistry Approaches: The development of synthetic routes that utilize greener solvents, reduce the number of steps, and minimize waste generation is a key goal in modern organic synthesis. mdpi.com Exploring one-pot reactions and flow chemistry could contribute to more sustainable production methods for this compound and its analogues.
A proposed facile and cost-effective three-step synthesis of a related compound, 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, highlights the potential for developing streamlined synthetic pathways for such spirocyclic scaffolds. mdpi.com
Elucidation of Undiscovered Biological Pathways and Novel Molecular Targets
Beyond the known targets of similar compounds, this compound may interact with novel or underexplored biological pathways. Future research should employ unbiased screening approaches to identify its molecular targets and elucidate its mechanism of action.
Chemoproteomics: This powerful technique can be used to identify the protein targets of a small molecule directly in a complex biological system. By derivatizing this compound with a reactive group and an affinity tag, it can be used as a probe to "fish out" its binding partners from cell lysates.
Phenotypic Screening: High-content imaging and other phenotypic screening platforms can be utilized to assess the effects of the compound on cellular morphology, signaling pathways, and other physiological readouts. This approach can reveal unexpected biological activities and provide clues to its mechanism of action without a priori knowledge of its target.
Transcriptomic and Proteomic Analysis: Treating cells or animal models with this compound and subsequently analyzing changes in gene and protein expression can provide a global view of the biological pathways it modulates. This can help to identify downstream effectors and build a comprehensive picture of its cellular effects.
Design and Synthesis of Photoaffinity Probes and Radioligands for Target Validation
To rigorously validate the identified molecular targets of this compound, the development of specialized chemical tools is indispensable.
Photoaffinity Probes: The synthesis of a photoaffinity probe based on the this compound scaffold would be a valuable asset for target identification and validation. nih.govmdpi.com These probes typically contain a photoreactive group (e.g., a diazirine) that forms a covalent bond with the target protein upon UV irradiation, and a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) for detection and purification. nih.gov
Radioligands: For targets that are receptors or transporters, the development of a radiolabeled version of this compound (e.g., with tritium, carbon-14, or a positron-emitting isotope like fluorine-18) would enable quantitative binding assays and in vivo imaging studies. researchgate.netnih.govnih.gov Positron Emission Tomography (PET) imaging with a suitable radioligand could be used to study the distribution and occupancy of its target in the brain and other organs, which is crucial for drug development. nih.govnih.gov The synthesis and evaluation of [¹⁸F]-labeled 1-oxa-8-azaspiro[4.5]decane derivatives as PET radioligands for sigma-1 receptors have already demonstrated the feasibility of this approach for this class of compounds. researchgate.netnih.gov
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 3-phenyl-1-oxa-8-azaspiro[4.5]decane and its derivatives?
The synthesis typically involves multi-step routes, including cyclization and functionalization of spirocyclic intermediates. For example:
- Retrosynthetic approaches : Spiro systems are often constructed via intramolecular cyclization of precursors containing piperidine or oxazole rings. Key intermediates include Boc-protected amines or thioether derivatives (e.g., 1,4-dioxa-8-thiaspiro[4.5]decane) .
- Catalytic methods : Gold(I)-catalyzed reactions enable efficient spiroannulation, as demonstrated in the synthesis of azaspiro[4.5]decane derivatives .
- Modular assembly : Substituents like the phenyl group are introduced via Suzuki coupling or nucleophilic aromatic substitution .
Q. How is the structural integrity of this compound confirmed experimentally?
Spectroscopic and chromatographic techniques are critical:
- NMR spectroscopy : 1H-13C HSQC and HMBC experiments resolve correlations between protons and carbons, confirming spiro connectivity and substituent positions .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formulas, particularly for novel derivatives .
- X-ray crystallography : Used sparingly due to challenges in crystallizing spiro compounds, but provides definitive proof of stereochemistry .
Q. What preliminary biological activities have been reported for this compound class?
Spiroazetidine derivatives, including this compound, show diverse bioactivity:
- Receptor modulation : Analogues with arylpiperazine moieties exhibit selectivity for 5-HT1A serotonin receptors, with potency influenced by oxygen/sulfur substitutions in the spiro ring .
- Anticancer potential : Derivatives with β-glycosidic linkages or thiadiazole groups demonstrate cytotoxicity in vitro, likely via interference with DNA repair pathways .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological profile of this compound derivatives?
Key SAR insights include:
- Spiro ring modifications : Replacing oxygen with sulfur reduces alpha1-adrenergic receptor affinity but enhances metabolic stability .
- Substituent effects : Electron-withdrawing groups (e.g., trifluoromethoxy) on the phenyl ring improve receptor selectivity, while bulky substituents (e.g., benzyl) may hinder membrane permeability .
- Hybrid scaffolds : Merging spiro systems with flexible basic chains (e.g., piperazine) balances potency and bioavailability .
Q. How should researchers address contradictions in reported biological activity across studies?
Discrepancies often arise from:
- Assay variability : Standardize in vitro conditions (e.g., cell lines, incubation times) to minimize false positives/negatives. For example, neuroprotective activity in cortical neurons may not translate to glioblastoma models .
- Metabolic interference : Use hepatocyte co-incubation or CYP450 inhibitors to assess whether metabolites (e.g., nitrones, lactams) contribute to observed effects .
- Statistical rigor : Apply one-way ANOVA with post-hoc corrections (e.g., Tukey’s test) to validate significance thresholds, as seen in kinase inhibition studies .
Q. What computational strategies are used to predict receptor-ligand interactions for spiroazetidine derivatives?
- Molecular docking : Models of 5-HT1A/α1-adrenergic receptors guide substituent placement to maximize hydrogen bonding (e.g., with Ser159/As386) and minimize steric clashes .
- MD simulations : Trajectory analysis identifies stable binding poses and predicts off-target effects (e.g., dopamine D2 receptor cross-reactivity) .
Q. What metabolic pathways dominate in vivo processing of this compound derivatives?
Q. How can advanced analytical techniques resolve complex metabolite profiles?
Q. What challenges arise in enantioselective synthesis of spiroazetidines, and how are they mitigated?
- Steric hindrance : Bulky chiral auxiliaries (e.g., Evans’ oxazolidinones) enforce desired stereochemistry during cyclization .
- Catalyst selection : Asymmetric organocatalysts (e.g., proline derivatives) improve enantiomeric excess (ee) in spiroannulation steps .
Q. How should researchers design experiments to bridge in vitro and in vivo findings?
- Pharmacokinetic profiling : Measure plasma half-life and brain penetration in rodent models to prioritize candidates .
- Dose-response alignment : Use allometric scaling to translate in vitro IC50 values to effective in vivo doses .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
